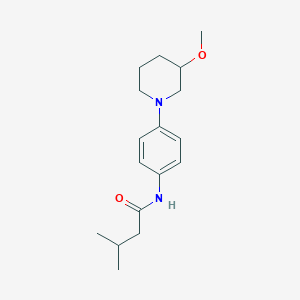

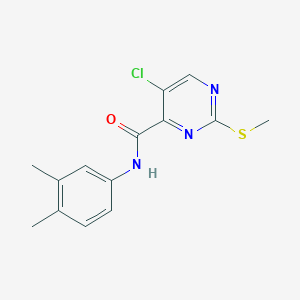

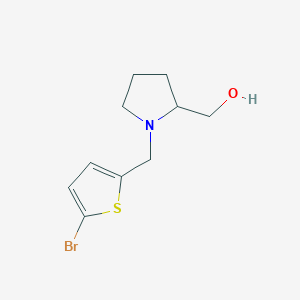

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The newly synthesized compounds were purified and their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is not well developed .Physical And Chemical Properties Analysis

The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs .Scientific Research Applications

PET Radiosynthesis and Imaging

- Radiosynthesis for PET Imaging : The derivative of CGS 27023A, (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, was identified as a potent matrix metalloproteinase inhibitor. It was used in PET imaging studies, showing promising results without unfavorable tissue accumulation in small-animal models (Wagner et al., 2009).

Chemical Synthesis and Modification

- Synthesis of Azetidinones for Carbapenems : The compound (2R,3R)-N-(3-Methoxy-2,3-dioxopropyl)-N-(4-methoxy-phenyl)-2,3-epoxybutanamide was utilized in chemical processes to yield 3-[(1R)-1-hydroxyethyl]azetidin-2-one derivatives. This research provides insights into novel synthetic pathways and compound modifications (Selezneva et al., 2018).

Pharmacological Properties

- Inverse Agonist Properties : N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) exhibited potent inverse agonist activity at 5-HT2A receptors, indicating potential use in treating psychiatric disorders. This compound showed effectiveness in various in vivo behavioral studies, highlighting its therapeutic potential (Vanover et al., 2006).

Analgesic and Anti-inflammatory Effects

- Potential Analgesics : Derivatives like 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine showed significant analgesic and antitussive activities, indicating potential applications in pain management and cough suppression (Oki et al., 1974).

Anticonvulsant and Neuroprotective Effects

- Anticonvulsant and Neuroprotective Agents : N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. Compounds like N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as effective in this regard, representing potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Psychopharmacology

- Serotonin Receptor Inverse Agonism : S32212, characterized as a serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist, demonstrated significant dose-dependent actions in various behavioral models. It showed promise in improving mood and cognitive performance, suggesting potential in treating mood and cognitive disorders (Dekeyne et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide are currently unknown. The compound is a derivative of piperidine, a six-membered heterocyclic amine that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been associated with a wide range of biological activities . .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, depending on the specific derivative and target

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARMPPJAPPWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)

![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)